molecular formula C6H11NO3 B556394 (S)-Methyl 2-acetamidopropanoate CAS No. 3619-02-1

(S)-Methyl 2-acetamidopropanoate

Cat. No. B556394
CAS RN: 3619-02-1
M. Wt: 145,16 g/mole
InChI Key: FQGVVDYNRHNTCK-BYPYZUCNSA-N
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Description

“(S)-Methyl 2-acetamidopropanoate” is a chemical compound with the molecular formula C6H11NO3 . It is also known by other names such as “AC-ALA-OME”, “N-Acetyl-L-alanine methyl ester”, and "methyl (2S)-2-acetamidopropanoate" . The compound has a molecular weight of 145.16 g/mol .


Molecular Structure Analysis

“(S)-Methyl 2-acetamidopropanoate” contains a total of 20 bonds; 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .


Chemical Reactions Analysis

Specific chemical reactions involving “(S)-Methyl 2-acetamidopropanoate” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 145.16 g/mol . It has a computed XLogP3 value of -0.6, indicating its relative lipophilicity . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors . It also has 3 rotatable bonds .

Scientific Research Applications

  • Biotechnological Applications

    • In the biosynthesis of natural products, methylation is a common and essential transformation to alter molecules’ bioavailability and bioactivity .
    • S-adenosyl-methionine-dependent methyltransferases (MTs), which perform the main methylation reaction, have been discovered to accept complex substrates and synthesize industrially valuable natural products .
    • Many MTs are able to accept multiple structurally similar substrates. Such promiscuous methyltransferases are versatile and can be tailored to design de novo pathways to produce molecules whose biosynthetic pathway is unknown or non-existent in nature .
  • Chemistry and Applications of Metal–Organic Frameworks

    • Metal–organic frameworks (MOFs) are crystalline porous materials with a broad range of practical applications .
    • Given that s-block MOFs adopt outstanding features (e.g., low density, dense Lewis active centers and open metal sites, biocompatibility, and high catalytic activity), they have been used for potential applications such as gas storage and separation, chemical delivery, catalysis, electrochemical applications, and sensing .
  • Biotechnological Applications

    • In the biosynthesis of natural products, methylation is a common and essential transformation to alter molecules’ bioavailability and bioactivity .
    • S-adenosyl-methionine-dependent methyltransferases (MTs), which perform the main methylation reaction, have been discovered to accept complex substrates and synthesize industrially valuable natural products .
    • Many MTs are able to accept multiple structurally similar substrates. Such promiscuous methyltransferases are versatile and can be tailored to design de novo pathways to produce molecules whose biosynthetic pathway is unknown or non-existent in nature .
  • Chemistry and Applications of Metal–Organic Frameworks

    • Metal–organic frameworks (MOFs) are crystalline porous materials with a broad range of practical applications .
    • Given that s-block MOFs adopt outstanding features (e.g., low density, dense Lewis active centers and open metal sites, biocompatibility, and high catalytic activity), they have been used for potential applications such as gas storage and separation, chemical delivery, catalysis, electrochemical applications, and sensing .

Safety And Hazards

Specific safety and hazard information for “(S)-Methyl 2-acetamidopropanoate” is not provided in the available resources .

Future Directions

The future directions of “(S)-Methyl 2-acetamidopropanoate” are not explicitly mentioned in the available resources .

properties

IUPAC Name

methyl (2S)-2-acetamidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGVVDYNRHNTCK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426222
Record name (S)-Methyl 2-acetamidopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-acetamidopropanoate

CAS RN

869082-12-2
Record name (S)-Methyl 2-acetamidopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a glove box, ((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2 (4.1 mg, 0.005 mmol) was dissolved in 2 mL MeOH, followed by addition of AgBF4 (1.9 mg, 0.10 mmol, 2 equiv.). The solution turned from pale yellow to yellow with gray precipitates. After being stirred for 20 minutes the solution was filtered into a high-pressure tube containing a stir bar and one of the enamides (1 mmol, 100 equiv.). Another 3 to 5 mL MeOH was added and the solution generally turned lighter upon the addition of the enamide substrate. The vessel was then put under H2 of 30 to 40 Psig and stirred at room temperature. After the reaction was finished, the vessel was then take out of the glove box, and an aliquot of the reaction solution was taken from the vessel and analyzed directly or after work up to determine enantiomeric excess of the reaction product. Reaction of enamide (a) to form 2-acetylamino-propionic acid and reaction of enamide (b) to form 2-acetylamino-propionic acid methyl ester, yielded greater than 99% enantiomeric excess in both instances. Reaction of enamide (c) to form 2-acetylamino-3-phenyl-propionic acid and reaction of enamide (d) to form 2-acetylamino-3-phenyl-propionic acid methyl ester, yielded greater than 98% and 95% enantiomeric excess, respectively.
[Compound]
Name
((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2
Quantity
4.1 mg
Type
reactant
Reaction Step One
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Quantity
2 mL
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( b )
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1.9 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 100-mL stainless-steel autoclave was put 143 mg (1 mmol) of methyl 2-acetamido-2-propenate, 22.6 mg [0.03 mmol (Cu reduced)] of [CuBr((S)-SEGPHOS)]n and 33.6 mg (0.3 mmol) of tBuOK, followed by replacing with nitrogen in the autoclave, and then 1.4 mL of a mixed solvent of toluene and t-BuOH in a ratio of 3:1 was added. The reaction was carried out with stirring under a hydrogen pressure of 3.0 MPa at 85° C. for 17 hours to give methyl 2-acetamidopropionate, which is a hydrogenated compound of methyl 2-acetamido-2-propenate in a yield of 52.5%.
[Compound]
Name
steel
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
143 mg
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[Compound]
Name
[CuBr((S)-SEGPHOS)]n
Quantity
22.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
33.6 mg
Type
reactant
Reaction Step Four
[Compound]
Name
mixed solvent
Quantity
1.4 mL
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Simons, U Hanefeld, IWCE Arends… - … A European Journal, 2004 - Wiley Online Library
A new Brønsted acidic aluminosilicate, AlTUD‐1, with ideal characteristics for catalyst immobilisation (mesoporous structure, high surface area, and high Al tetrahedral /Si ratio), was …
C Simons, U Hanefeld, IWCE Arends, T Maschmeyer… - Journal of …, 2006 - Elsevier
To determine the influence of the support on the asymmetric hydrogenation of dehydroamino acids using noncovalently immobilised catalysts, Rhodium-MonoPhos was successfully …
Number of citations: 52 www.sciencedirect.com
C Simons, U Hanefeld, IWCE Arends… - Advanced Synthesis …, 2006 - Wiley Online Library
The combination of immobilised Rh‐MonoPhos (1‐AlTUD‐1) and acylase I afforded a chemo‐enzymatic, one‐pot process for the enantioselective synthesis of amino acids in water, …
Number of citations: 26 onlinelibrary.wiley.com
E Cristobal‐Lecina, P Etayo, S Doran… - … synthesis & catalysis, 2014 - Wiley Online Library
MaxPHOS is an active and robust P‐stereogenic ligand for asymmetric catalysis. The presence of an NH bridge between the two phosphine moieties allows the NH/PH tautomerism …
Number of citations: 67 onlinelibrary.wiley.com
C Simons, U Hanefeld, IWCE Arends… - Topics in …, 2007 - search.ebscohost.com
The combination of immobilised Rh-MonoPhos (5-AlTUD-1) and Acylase I afforded a chemo-enzymatic one-pot process for the enantioselective synthesis of amino acids in water, …
Number of citations: 86 search.ebscohost.com
D Chen - 2011 - publications.rwth-aachen.de
This thesis describes two novel possibilities for asymmetric hydrogenation: enantioselective hydrogenation using chiral ionic liquid systems and metal-free hydrogenation with boranes. …
Number of citations: 4 publications.rwth-aachen.de
X Li, TB Brennan, C Kingston, Y Ortin, PJ Guiry - Molecules, 2022 - mdpi.com
Herein, we report the design and synthesis of a series of chiral pyrrolidine-substituted ferrocene-derived ligands. The proficiency of this novel structural motif was demonstrated in the Rh…
Number of citations: 1 www.mdpi.com
DR Boyd, M Bell, KS Dunne, B Kelly… - Organic & …, 2012 - pubs.rsc.org
The chemoenzymatic synthesis of a Lewis basic phosphine–phosphine oxide organocatalyst from a cis-dihydrodiol metabolite of bromobenzene proceeds via a palladium-catalysed …
Number of citations: 22 pubs.rsc.org

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